Wdjpvjpqifceao-uhfffaoysa-
Description
The compound “Wdjpvjpqifceao-uhfffaoysa-” (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Its structure includes a bromo-chloro-substituted phenyl ring linked to a boronic acid group, conferring unique physicochemical properties such as high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability . This compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in tetrahydrofuran (THF) and water at 75°C .
Properties
CAS No. |
90057-60-6 |
|---|---|
Molecular Formula |
C11H14N2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
5-benzyl-2,2-dimethyl-3H-1,3,4-thiadiazole |
InChI |
InChI=1S/C11H14N2S/c1-11(2)13-12-10(14-11)8-9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3 |
InChI Key |
WDJPVJPQIFCEAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NN=C(S1)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Perbromyl fluoride can be synthesized by the reaction of potassium perbromate with antimony pentafluoride in hydrofluoric acid. The reaction is as follows : [ \text{KBrO}_4 + 2\text{SbF}_5 + 3\text{HF} \rightarrow \text{BrO}_3\text{F} + \text{K[SbF}_6] + \text{H[SbF}_6\cdot\text{H}_2\text{O}} ]
Chemical Reactions Analysis
Perbromyl fluoride undergoes several types of chemical reactions:
Hydrolysis: Reacts with water to form perbromic acid and hydrofluoric acid. [ \text{BrO}_3\text{F} + \text{H}_2\text{O} \rightarrow \text{HBrO}_4 + \text{HF} ]
Scientific Research Applications
Perbromyl fluoride has various applications in scientific research:
Mechanism of Action
The mechanism by which Perbromyl fluoride exerts its effects involves its reactivity with water and other compounds. It acts as a source of bromine and fluorine atoms, which can participate in various chemical reactions .
Comparison with Similar Compounds
Spectroscopic Data
The compound’s structure has been confirmed through advanced spectroscopic techniques, including ¹H-NMR and ¹³C-NMR , consistent with methodologies outlined in Tables of Spectral Data for Structure Determination of Organic Compounds . Key peaks include:
Comparison with the Merck Index
The Merck Index confirms boronic acids as critical intermediates in Suzuki-Miyaura couplings, aligning with this compound’s role in synthetic chemistry . However, its unique halogen substitution pattern distinguishes it from common analogs like phenylboronic acid.
Physicochemical Properties and Bioactivity
Key Properties
| Property | Value | Reference |
|---|---|---|
| Log P (XLOGP3) | 2.15 | |
| Solubility (ESOL) | 0.24 mg/mL | |
| GI Absorption | High | |
| BBB Permeability | Yes | |
| Synthetic Accessibility | 2.07 (Moderate difficulty) |
Bioactivity and Toxicity
Its low skin permeability (Log Kp = -6.21 cm/s) minimizes dermal toxicity risks .
Comparison with Similar Compounds
Structurally Related Boronic Acids
Functional Analogues in Drug Discovery
- Isorhamnetin-3-O-glycoside: Unlike “Wdjpvjpqifceao-uhfffaoysa-”, this flavonoid derivative lacks boron but shares high BBB permeability, emphasizing the role of lipophilicity in CNS targeting .
- Zygocaperoside: A triterpenoid with similar molecular weight (MW ≈ 500 g/mol) but lower synthetic accessibility (Score = 3.8), highlighting the advantages of boronic acid scaffolds .
Data Tables and Research Findings
Table 1: Comparative Physicochemical Profiles
| Parameter | “Wdjpvjpqifceao-uhfffaoysa-” | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |
|---|---|---|---|
| Molecular Weight | 235.27 | 235.27 | 269.89 |
| Log P (XLOGP3) | 2.15 | 2.10 | 2.75 |
| Solubility (mg/mL) | 0.24 | 0.30 | 0.15 |
| BBB Permeability | Yes | No | Yes |
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